Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately . This compound is classified as a pyridazine derivative, which is notable for its potential biological activities and applications in medicinal chemistry. The presence of various functional groups, including an ester, amine, and carbonyl groups, contributes to its reactivity and potential pharmacological properties.
The synthesis of Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves several steps:
Technical details regarding specific temperatures, reaction times, and purification methods can vary based on the exact protocol used in different studies or applications .
The molecular structure of Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can be represented using various structural formulas:
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)C
BBRFUSZCCYQYOS-UHFFFAOYSA-N
The compound features a pyridazine ring with substituents that include a p-tolyl group and a bromoaniline moiety. The presence of multiple functional groups allows for diverse interactions in biological systems.
Crystallographic studies can provide further insights into bond lengths and angles within the molecule, although specific data from experimental studies may vary .
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of the compound in synthetic organic chemistry and its potential utility in developing new pharmaceuticals .
The mechanism of action for Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is not extensively documented but can be inferred based on its structural characteristics:
Data from related compounds suggest that modifications in structure can significantly influence biological activity .
The physical and chemical properties of Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate include:
These properties are crucial for determining the compound's suitability for various applications in research and industry .
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has potential applications in several scientific fields:
The ongoing research into similar compounds suggests that derivatives of this structure could lead to novel therapeutic agents .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: